![molecular formula C18H17Cl2N3O2S B4279466 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4279466.png)
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide
説明
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide, also known as DCB-PZ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide has also been shown to inhibit the activity of various enzymes such as topoisomerase II and carbonic anhydrase IX.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing inflammation, and inhibiting the aggregation of alpha-synuclein. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide has also been shown to have low toxicity levels in vitro and in vivo studies.
実験室実験の利点と制限
One advantage of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide in lab experiments is its potential therapeutic properties in various scientific research fields. Another advantage is its low toxicity levels. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
For research on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide include further studies on its mechanism of action, optimization of its therapeutic potential, and development of more efficient synthesis methods. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide can also be studied for its potential to treat other diseases such as Alzheimer's disease and multiple sclerosis.
Conclusion:
In conclusion, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide can potentially lead to the development of new therapies for various diseases.
科学的研究の応用
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide has been studied for its potential therapeutic properties in various scientific research fields such as cancer, inflammation, and neurological disorders. In cancer research, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide has been studied for its potential to treat Parkinson's disease by inhibiting the aggregation of alpha-synuclein.
特性
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S/c1-12-3-5-15(9-13(12)2)26(24,25)22-18-7-8-23(21-18)11-14-4-6-16(19)17(20)10-14/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKZTOUNBHQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



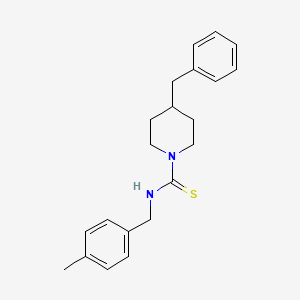
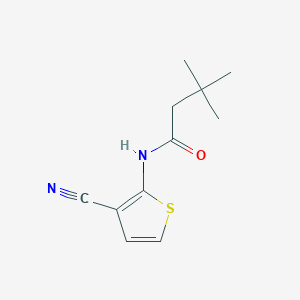
![5-chloro-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4279396.png)
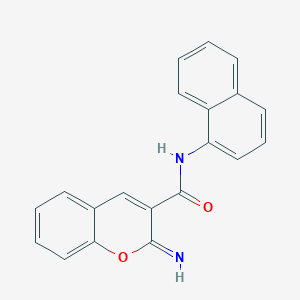

![1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B4279429.png)
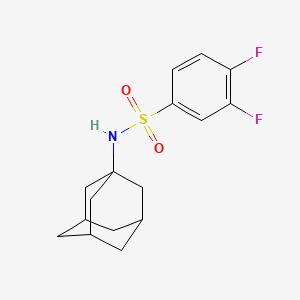
![3-[(3,4-dichlorobenzyl)thio]-5-ethyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4279443.png)
![ethyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4279447.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4279469.png)
![N-[1-(1-adamantyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4279476.png)
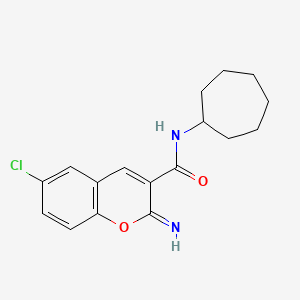
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4279490.png)
![{[1-(2,6-dichlorobenzyl)-1H-indol-3-yl]methylene}malononitrile](/img/structure/B4279491.png)